(2S)-2-Azidopropan-1-ol

Description

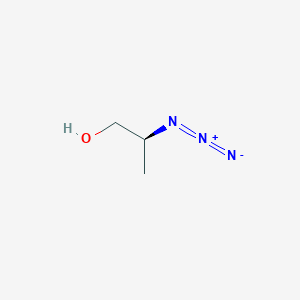

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-azidopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-3(2-7)5-6-4/h3,7H,2H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVUDQMCBGGPRV-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s 2 Azidopropan 1 Ol

Chemo- and Regioselective Synthesis of Azido (B1232118) Alcohols Precursors

The synthesis of β-azido alcohols like (2S)-2-Azidopropan-1-ol traditionally relies on the nucleophilic ring-opening of corresponding epoxides. chemrevlett.com For the target molecule, the logical precursor is the chiral epoxide (S)-2-methyloxirane (also known as (S)-propylene oxide). The key challenge lies in controlling the regioselectivity of the azide (B81097) nucleophile's attack.

In the ring-opening of epoxides with an azide source such as sodium azide (NaN₃), the reaction typically proceeds via an Sₙ2-type mechanism. Under neutral or basic conditions, the azide anion preferentially attacks the sterically least hindered carbon atom. nih.gov For propylene (B89431) oxide, this would be the terminal C1 carbon, leading to the formation of the regioisomeric product, 1-azidopropan-2-ol.

To achieve the desired (2S)-2-Azidopropan-1-ol, the azide nucleophile must attack the more substituted C2 carbon of the epoxide. While this is electronically disfavored, certain catalytic systems and reaction conditions can influence the regioselectivity. For instance, the use of specific Lewis acids can activate the epoxide and direct the nucleophile to the internal position. mdpi.com

An alternative chemo- and regioselective strategy involves starting with a precursor where the hydroxyl and a leaving group are already in the correct positions. A viable route starts from (S)-propane-1,2-diol. This approach involves several distinct steps:

Selective Protection: The primary alcohol at the C1 position is selectively protected using a suitable protecting group (e.g., a silyl (B83357) ether).

Activation of the Secondary Alcohol: The remaining secondary alcohol at the C2 position is activated by converting it into a good leaving group, such as a tosylate or mesylate.

Nucleophilic Substitution: An Sₙ2 reaction with an azide salt (e.g., NaN₃) is performed. This step proceeds with inversion of configuration at the C2 center. If starting with an (R)-configured alcohol at C2, the desired (S)-configuration at C2 in the azido product is obtained.

Deprotection: The protecting group on the primary alcohol is removed to yield the final product.

This multi-step method, while longer, offers excellent control over both chemo- and regioselectivity, ensuring the azide functionality is introduced at the desired C2 position.

Enantioselective Approaches to (2S)-2-Azidopropan-1-ol

Enantioselective methods aim to create the specific (S) stereocenter at the C2 position either from prochiral starting materials or by resolving a racemic mixture.

Catalytic Asymmetric Reactions in the Formation of (2S)-2-Azidopropan-1-ol

Catalytic asymmetric azidolysis (CAA) of terminal epoxides is a powerful method for producing chiral azido alcohols. This approach involves a chiral catalyst that complexes with the epoxide and the azide nucleophile to facilitate a regio- and enantioselective ring-opening.

Pioneering work in this area has utilized chiral (salen)Cr(III) complexes, similar to those used in Jacobsen's asymmetric epoxidation. mdpi.com When applied to the azidolysis of terminal or cyclic epoxides with trimethylsilyl (B98337) azide (TMSN₃), these catalysts can achieve high levels of regio- and enantioselectivity. mdpi.com The reaction typically favors the formation of 2-azido-1-alkanol products through attack at the terminal carbon. However, catalyst and reaction condition modifications can influence this selectivity. For the synthesis of (2S)-2-Azidopropan-1-ol, a catalyst system that favors attack at the internal carbon of propylene oxide would be required, a significant but achievable challenge.

Table 1: Examples of Catalytic Asymmetric Azidolysis of Terminal Epoxides

| Catalyst System | Epoxide Substrate | Azide Source | Solvent | Yield (%) | ee (%) | Regioselectivity (Terminal:Internal) |

|---|---|---|---|---|---|---|

| (salen)Cr(III) Complex | Styrene Oxide | TMSN₃ | Diethyl Ether | >95 | 98 | >98:2 |

| Chiral (salen)CrN₃ | 1,2-Epoxyhexane | HN₃ | Acetonitrile | 94 | 97 | 98:2 |

This table presents representative data for analogous systems to illustrate the potential of the methodology.

Biocatalytic Pathways for Stereoselective Azidation

Biocatalysis offers a green and highly selective alternative for synthesizing chiral molecules. Enzymes can operate under mild aqueous conditions with exceptional stereo- and regioselectivity.

One prominent biocatalytic strategy is the use of a chemo-enzymatic cascade. nih.govmdpi.com This can involve two key steps:

Enzymatic Epoxidation: A monooxygenase enzyme asymmetrically epoxidizes an alkene (propene) to produce an enantiopure epoxide, such as (S)-propylene oxide.

Enzymatic Ring-Opening: A halohydrin dehalogenase (HHDH) enzyme catalyzes the regioselective ring-opening of the epoxide using an azide ion as the nucleophile. mdpi.comresearchgate.net Different HHDH variants exhibit different regioselectivities, and specific enzymes have been identified that can catalyze the attack at the more substituted carbon atom of the epoxide, which would be essential for producing (2S)-2-Azidopropan-1-ol. scispace.com

Another powerful biocatalytic technique is the dynamic kinetic resolution (DKR) of a racemic mixture of azido alcohols. organic-chemistry.org This method combines the enantioselective acylation of one enantiomer by a lipase (B570770) with the in-situ racemization of the unreacted enantiomer. For example, a racemic mixture of 2-azidopropan-1-ol (B13589743) could be subjected to DKR using an enzyme like Candida antarctica lipase B (Novozyme 435) and an acyl donor in the presence of a ruthenium-based racemization catalyst. This process can theoretically convert the entire racemic starting material into a single enantiomer of the corresponding ester, which can then be hydrolyzed to afford the enantiopure (2S)-2-Azidopropan-1-ol.

Table 2: Biocatalytic Approaches to Chiral Azido Alcohols

| Enzyme(s) | Substrate | Reaction Type | Yield (%) | ee (%) |

|---|---|---|---|---|

| Styrene Monooxygenase (SMO) + Halohydrin Dehalogenase (HHDH) | Styrene | Epoxidation + Azidolysis | >90 | >99 |

| Candida antarctica Lipase B (CAL-B) + Ru-catalyst | Racemic β-azido alcohols | Dynamic Kinetic Resolution (DKR) | up to 98 | up to 99 |

Chiral Auxiliary-Mediated Syntheses of (2S)-2-Azidopropan-1-ol

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of (2S)-2-Azidopropan-1-ol, one could envision a strategy starting with propionic acid. The acid is first attached to a chiral auxiliary, such as an Evans oxazolidinone derived from an amino acid. acs.orgacs.org The resulting chiral imide can be deprotonated to form a chiral enolate. Subsequent reaction with an electrophilic azide source (e.g., trisyl azide) introduces the azide group at the α-position (the future C2 position) with high diastereoselectivity, controlled by the steric influence of the auxiliary. Finally, reductive cleavage of the auxiliary would yield the desired (2S)-2-Azidopropan-1-ol. This approach provides excellent stereocontrol and is a well-established method for the synthesis of α-functionalized chiral carbonyl compounds. acs.org

Optimization of Reaction Conditions and Yields for (2S)-2-Azidopropan-1-ol Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of (2S)-2-Azidopropan-1-ol while minimizing reaction times and side products. Key variables include the choice of solvent, temperature, stoichiometry, and the nature of the azide source.

When using the epoxide ring-opening strategy, the choice of the azide reagent is important. Sodium azide is inexpensive but has limited solubility in many organic solvents. Trimethylsilyl azide (TMSN₃) offers better solubility and can be used with Lewis acid catalysts, but it is more expensive and moisture-sensitive. chemrevlett.com The solvent plays a crucial role; polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions. acs.org In some cases, using water as a solvent can be highly effective and environmentally friendly, promoting the reaction at elevated temperatures. nih.gov

For biocatalytic reactions, optimization focuses on creating the ideal environment for the enzyme. This includes controlling the pH and temperature, as well as the concentration of substrates and cofactors. researchgate.net For instance, in an HHDH-catalyzed reaction, the optimal pH is often slightly basic to maintain the enzyme's activity and facilitate the nucleophilic attack of the azide.

Table 3: Optimization of Azide-Mediated Epoxide Ring-Opening of Styrene Oxide (Model System)

| Azide Source | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| NaN₃ | None | Water | 100 | 12 | 92 |

| NaN₃ | None | DMF | 60 | 16 | 85 |

| TMSN₃ | (salen)Cr(III) | Diethyl Ether | 25 | 4 | >95 |

Atom-Economical and Sustainable Synthetic Routes to (2S)-2-Azidopropan-1-ol

Modern synthetic chemistry emphasizes the development of atom-economical and sustainable processes that minimize waste and environmental impact. u-tokyo.ac.jp

Biocatalytic routes are inherently sustainable. acs.org They are performed in aqueous media under mild temperature and pH conditions, avoiding the use of harsh reagents and organic solvents. The high selectivity of enzymes reduces the formation of byproducts, simplifying purification and minimizing waste. A one-pot, two-step enzymatic cascade starting from propene to produce (2S)-2-Azidopropan-1-ol would represent a highly sustainable and efficient synthetic strategy. nih.govresearchgate.net Furthermore, the use of water as a reaction solvent, even in non-enzymatic pathways, greatly enhances the green credentials of the synthesis. nih.gov

Table 4: Comparison of Synthetic Routes to Azido Alcohols

| Route | Starting Materials | Key Reagents | Byproducts | Atom Economy | Sustainability Notes |

|---|---|---|---|---|---|

| Epoxide Ring-Opening | Propene, O₂, NaN₃ | Epoxidation agent (e.g., m-CPBA) | m-CBA, salts | Moderate | Use of stoichiometric oxidants is wasteful. |

| Direct Hydroxyazidation | Propene, NaN₃, H₂O | Catalyst (e.g., MnBr₂) | Minimal | High (near 100%) | Highly atom-economical; avoids intermediates. |

| Biocatalytic Cascade | Propene, NaN₃ | Enzymes (Monooxygenase, HHDH) | Water | High | Green solvent (water), mild conditions, biodegradable catalysts. |

| Chiral Auxiliary | Propionic acid, auxiliary, NaN₃ | Coupling agents, reducing agents | Cleaved auxiliary, salts | Low | Multi-step process with stoichiometric reagents. |

Chemical Reactivity and Transformative Pathways of 2s 2 Azidopropan 1 Ol

Azide (B81097) Group Transformations in (2S)-2-Azidopropan-1-ol

The azide moiety is the more energetic functional group in (2S)-2-azidopropan-1-ol and is central to many of its applications. It can be transformed into an amine, participate in cycloaddition reactions, or serve as a precursor for other nitrogen-containing heterocycles. These transformations are fundamental to its role in medicinal chemistry and materials science. nottingham.ac.uk

Reduction Reactions to Amino Alcohols

The reduction of the azide group to a primary amine is a key transformation, providing access to chiral 1,2-amino alcohols, which are important structural motifs in pharmaceuticals and chiral ligands. nih.gov This conversion is typically achieved with high efficiency using various reducing agents.

Common methods include catalytic hydrogenation or the use of stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄). The Staudinger reduction, which uses a phosphine (B1218219) such as triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, is another widely employed method known for its mild conditions and high chemoselectivity. sdu.dk This selectivity is particularly advantageous when other reducible functional groups are present in the molecule. sdu.dk A catalytic version of the Staudinger reduction has been developed, using catalytic amounts of triphenylphosphine with a silane (B1218182) reducing agent, which can be performed at room temperature. sdu.dk Additionally, the combination of triphenylphosphine and water can effectively reduce azides to amines. nih.gov

Table 1: Selected Reagents for the Reduction of Azides to Amines

| Reagent(s) | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Hydride Reduction | Powerful reducing agent, high yield. | |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogenation | Clean reaction, product is the amine and N₂ gas. | |

| Triphenylphosphine (PPh₃) / H₂O | Staudinger Reduction | Mild conditions, high chemoselectivity. nih.govsdu.dk | |

| PPh₃ (catalytic), Diphenyldisiloxane | Catalytic Staudinger | Room temperature, high chemoselectivity. sdu.dk |

Cycloaddition Chemistry (e.g., Azide-Alkyne Cycloadditions) with (2S)-2-Azidopropan-1-ol

The azide group of (2S)-2-azidopropan-1-ol readily participates in 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne cycloaddition, often referred to as a "click" reaction. acs.org This reaction is a powerful tool for forging a stable, five-membered 1,2,3-triazole ring, linking the azido (B1232118) alcohol to a variety of alkyne-containing molecules.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common variant, affording exclusively the 1,4-disubstituted triazole regioisomer. acs.org Typical catalysts include copper(I) salts like CuBr(PPh₃)₃ or are generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. researchgate.netnih.govscispace.com Ruthenium catalysts, in contrast, can be used to selectively produce the 1,5-disubstituted triazole isomer. acs.org

In addition to metal-catalyzed reactions, cycloadditions can occur under thermal conditions. For instance, (2S)-2-azidopropan-1-ol can react with terminal alkenes at elevated temperatures (e.g., 80 °C) in a solvent-free Hüisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoline (B1256620) rings. nanotheranosticlab.com

Table 2: Examples of Cycloaddition Reactions with Azido Alcohols

| Reaction Type | Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| CuAAC | Terminal Alkyne | CuSO₄ / Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole | scispace.com |

| CuAAC | Terminal Alkyne | CuBr(PPh₃)₃ | 1,4-Disubstituted 1,2,3-Triazole | nih.gov |

| RuAAC | Terminal Alkyne | Ruthenium Complex | 1,5-Disubstituted 1,2,3-Triazole | acs.org |

| Alkene-Azide Cycloaddition | Terminal Alkene | 80 °C, Solvent-Free | 1,2,3-Triazoline | nanotheranosticlab.com |

Hydroxyl Group Derivatization and its Impact on Reactivity

The primary hydroxyl group of (2S)-2-azidopropan-1-ol offers a second site for chemical modification. Its derivatization through reactions like esterification, etherification, or oxidation can be used to introduce new functionalities, alter the molecule's physical properties, or prepare it for subsequent transformations.

Esterification and Etherification of the Hydroxyl Functionality

The hydroxyl group can be readily converted into an ester or an ether. Esterification can be achieved using various standard methods. For instance, reaction with an acyl chloride in the presence of a base like triethylamine (B128534) is a common approach. researchgate.net Another method involves coupling with a carboxylic acid using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org

Etherification can be accomplished through reactions like the Mitsunobu reaction, which allows for the conversion of the alcohol to an ether using a partner alcohol, triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com The hydroxyl group can also be converted into a good leaving group, such as a nosylate (B8438820) by reacting it with nosyl chloride, which can then be displaced by a nucleophile in a subsequent step. rsc.org

Table 3: Reagents for Derivatization of the Hydroxyl Group

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Esterification | Acryloyl Chloride / Triethylamine | Acrylate Ester | researchgate.net |

| Esterification | Carboxylic Acid / DCC / DMAP | Ester | acs.org |

| Etherification (Mitsunobu) | Alcohol / PPh₃ / DIAD | Ether | mdpi.com |

| Nosylation | Nosyl Chloride / Triethylamine | Nosylate | rsc.org |

Oxidation Reactions of the Alcohol Moiety

The primary alcohol of (2S)-2-azidopropan-1-ol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. The oxidation of α-azido alcohols is a known transformation that yields carbonyl azides. d-nb.info A common reagent used for this purpose is pyridinium (B92312) chlorochromate (PCC), which can convert the alcohol to the corresponding azido aldehyde. d-nb.info Care must be taken as the resulting α-azido aldehydes can be sensitive. Biocatalytic methods, using alcohol oxidase enzymes, also present a green alternative for the oxidation of alcohols to aldehydes in aqueous media. acs.org

Table 4: Oxidation of the Alcohol Moiety

| Oxidizing Agent | Product | Notes | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | α-Azido Aldehyde | Reaction performed at low temperature (-60 °C). d-nb.info | |

| Alcohol Oxidase (biocatalyst) | Aldehyde | Green chemistry approach in aqueous buffer. acs.org |

Compound Index

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (2S)-2-Azidopropan-1-ol |

| 1,2,3-Triazole |

| 1,2,3-Triazoline |

| 4,5-Dihydro-1,2,3,4-oxatriazole |

| Acetic Acid |

| Acryloyl Chloride |

| Alcohol Oxidase |

| Copper(II) Sulfate |

| Diethyl Azodicarboxylate (DEAD) |

| Diisopropyl Azodicarboxylate (DIAD) |

| Diphenyldisiloxane |

| Hydrazoic Acid |

| Lithium Aluminum Hydride |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| Nosyl Chloride |

| Pyridinium Chlorochromate (PCC) |

| Sodium Ascorbate |

| Triethylamine |

| Triphenylphosphine |

Tandem and Cascade Reactions Involving (2S)-2-Azidopropan-1-ol

Tandem and cascade reactions, which involve the sequential formation of multiple chemical bonds in a single operation, represent an efficient strategy in organic synthesis. While (2S)-2-Azidopropan-1-ol is more frequently a target molecule synthesized via cascade reactions, its functional groups are amenable to participating in subsequent tandem processes.

One of the most prominent tandem reactions involving azido alcohols is the one-pot conversion to valuable nitrogen-containing heterocycles. For instance, a tandem process can be initiated by an intramolecular Staudinger reaction. In a related study, various azido alcohols were shown to react with phosphines to form an aza-ylide intermediate, which can then undergo an intramolecular aza-Wittig reaction with a suitably positioned electrophile. While not specifically detailing (2S)-2-Azidopropan-1-ol, the principle can be extended. For example, if the hydroxyl group of (2S)-2-Azidopropan-1-ol were oxidized to an aldehyde, a subsequent intramolecular Staudinger/aza-Wittig reaction could lead to the formation of a cyclic imine.

Another potential tandem reaction is the chemoenzymatic cascade. Halohydrin dehalogenases (HHDHs) have been utilized in the enantioselective synthesis of 1,2-azido alcohols from epoxides. rug.nlrsc.org These enzymatically produced azido alcohols can then be used in one-pot click reactions. For example, the biocatalytic azidolysis of an epoxide can be followed by a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to furnish chiral hydroxy triazoles. rug.nlrsc.org This approach highlights the utility of the azide group in (2S)-2-Azidopropan-1-ol for constructing more complex molecular architectures in a single pot.

The following table summarizes a representative chemoenzymatic cascade for the synthesis of a chiral azido alcohol, which can be a precursor in subsequent tandem reactions.

| Reaction Type | Catalyst System | Reactants | Product | Key Features |

| Chemo-enzymatic Cascade | Styrene Monooxygenase (StyAB) / Halohydrin Dehalogenase (HHDH) | Styrene, Sodium Azide | Chiral Azido Alcohol | High regioselectivity and excellent enantioselectivity (99% ee) in the formation of the azido alcohol. mdpi.com |

| One-pot Click Reaction | Halohydrin Dehalogenase (HheC) / Copper Catalyst | Aromatic Epoxide, Alkyne, Azide Source | Chiral Hydroxy Triazole | Enantioselective azidolysis followed by [3+2] cycloaddition. rug.nlrsc.org |

Mechanistic Investigations of Key Reactions of (2S)-2-Azidopropan-1-ol

The reactivity of (2S)-2-Azidopropan-1-ol is dictated by the interplay of its azide and hydroxyl functionalities. Mechanistic studies on related azido alcohols provide insight into the probable pathways for its transformations.

The reaction of azido alcohols with phosphoramidites has been investigated, revealing a dependency on the substrate structure and reaction conditions. nih.gov It was proposed that the reaction proceeds through an azido phosphite (B83602) intermediate. This intermediate can then undergo an intramolecular Staudinger reaction to yield a cyclic phosphoramidate (B1195095). nih.gov The stability of the azido phosphite intermediate and the propensity for cyclization are influenced by the distance between the azide and the phosphite, as well as the substituents on the phosphorus atom. nih.gov For a γ-azido alcohol, the formation of a six-membered cyclic phosphoramidate was observed in good yield. nih.gov

Radical-initiated reactions of azides have also been a subject of mechanistic study. For instance, the manganese-catalyzed aerobic oxidative hydroxyazidation of alkenes proceeds through a radical mechanism. chemrevlett.commdpi.com An azido radical is generated, which adds to the alkene to form a carbon-centered radical. This radical is then trapped by molecular oxygen to give a peroxyl radical, which, after reduction and protonation, yields the β-azido alcohol. chemrevlett.commdpi.com While this describes the formation of azido alcohols, the reverse, or related radical transformations starting from an azido alcohol, would likely involve the generation of a radical at a position alpha to the nitrogen or oxygen, depending on the reaction conditions.

A plausible mechanism for the reaction of an azido alcohol with a phosphoramidite (B1245037) is detailed below:

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the alcohol on the phosphoramidite. | Azido phosphite |

| 2 | Intramolecular Staudinger reaction: the phosphite attacks the azide. | Phosphazide (B1677712) |

| 3 | Loss of dinitrogen. | Aza-ylide |

| 4 | Intramolecular cyclization. | Cyclic phosphoramidate |

This table is a generalized representation based on studies of related azido alcohols. nih.gov

2s 2 Azidopropan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Synthesis of Nitrogen-Containing Chiral Scaffolds

The synthesis of nitrogen-containing chiral scaffolds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of biologically active compounds. (2S)-2-Azidopropan-1-ol serves as a key precursor for generating these scaffolds with high stereochemical control.

One of the most significant applications of this chiral building block is in the synthesis of chiral vicinal diamines. These motifs are of great interest as they are found in numerous chiral catalysts and pharmaceuticals. sigmaaldrich.com The synthesis of these diamines can be challenging, particularly for unsymmetrically substituted variants. sigmaaldrich.com However, methods have been developed to convert parent diamines into other chiral vicinal diamines, which can then be used as ligands for chiral catalysts or be further elaborated into chiral heterocyclic rings. sigmaaldrich.com

The azide (B81097) group in (2S)-2-Azidopropan-1-ol can be readily reduced to an amine, which, in concert with the existing alcohol functionality, provides a platform for creating more complex nitrogenous structures. For instance, the conversion of β-amino alcohols can lead to the formation of aziridinium (B1262131) ions. These strained, three-membered rings are highly reactive intermediates that can be opened by various nucleophiles to afford a range of optically active molecules, including vicinal diamines, 1,2-amino alcohols, and α,β-diamino esters. nih.govrsc.org

Construction of Complex Molecular Architectures Utilizing (2S)-2-Azidopropan-1-ol

The ability to construct complex molecular architectures is a testament to the versatility of a chiral building block. (2S)-2-Azidopropan-1-ol has been employed in the total synthesis of natural products and other intricate molecules, where the stereochemistry of the final product is critical for its function.

The combination of 'living' radical polymerization and 'click' chemistries has enabled the creation of tailor-made polymers with complex macromolecular architectures from linear polymer building blocks. uq.edu.au The azide group of (2S)-2-Azidopropan-1-ol is particularly well-suited for 'click' chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This has been utilized in the synthesis of glycosylated copper(II) phthalocyanine (B1677752) derivatives and in conjugating molecules to nanoparticles. nih.gov

Furthermore, the vicinal amino-alcohol structural motif, readily accessible from (2S)-2-Azidopropan-1-ol, is of profound relevance in various pharmaceuticals, agrochemicals, and biologically active natural products. acs.org The ability to introduce this motif with defined stereochemistry is crucial for the biological activity of the final molecule.

Precursor in the Synthesis of Chiral Ligands and Catalysts

Chiral ligands and catalysts are indispensable tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. tcichemicals.comsigmaaldrich.com (2S)-2-Azidopropan-1-ol serves as a valuable precursor for the synthesis of various classes of chiral ligands.

Chiral phosphine (B1218219) ligands, for example, play a pivotal role in transition-metal-catalyzed asymmetric reactions. tcichemicals.com These ligands coordinate to a metal center to create an asymmetric environment, influencing both the enantioselectivity and the rate of the reaction. tcichemicals.com While many chiral phosphine ligands exist, the development of new and more efficient ligands is an ongoing area of research. tcichemicals.comsigmaaldrich.com The chiral backbone of (2S)-2-Azidopropan-1-ol can be incorporated into the structure of phosphine ligands, providing the necessary stereochemical information for asymmetric catalysis.

Similarly, chiral oxazoline (B21484) ligands have been widely used in a variety of catalytic asymmetric reactions. beilstein-journals.org These ligands can be synthesized from chiral β-amino alcohols, which can be derived from (2S)-2-Azidopropan-1-ol. The development of polyoxazoline ligands, which can offer enhanced catalytic activities and enantioselectivities, has been an area of interest, though their synthesis can be challenging. beilstein-journals.org

Role in the Stereoselective Construction of Chiral Heterocycles

Chiral heterocycles are a ubiquitous feature of pharmaceuticals and natural products. The stereoselective synthesis of these ring systems is a major focus of organic synthesis. (2S)-2-Azidopropan-1-ol provides a chiral starting point for the construction of various nitrogen-containing heterocycles.

One important class of heterocycles that can be synthesized from this building block is chiral oxazolines. mdpi.comorganic-chemistry.org These can be prepared through the reaction of amino alcohols with various reagents. organic-chemistry.org Chiral oxazolines can exhibit interesting biological activities or be used as chiral auxiliaries and ligands in organometallic catalysis. mdpi.com

The synthesis of chiral pyrrolidines, another important heterocyclic scaffold found in many drugs, can also be achieved using strategies that may involve precursors derived from (2S)-2-Azidopropan-1-ol. mdpi.com For instance, intramolecular cyclization reactions of appropriately functionalized chiral amines can lead to the formation of the pyrrolidine (B122466) ring with high stereocontrol. mdpi.com

Furthermore, the intramolecular Schmidt reaction of hydroxyalkyl azides with ketones provides a pathway to nitrogen-containing heterocycles. This reaction can be highly stereoselective, allowing for the synthesis of substituted caprolactams with excellent control over the stereochemistry. researchgate.net

Theoretical and Computational Investigations of 2s 2 Azidopropan 1 Ol

Conformational Analysis and Stereoelectronic Effects

A detailed conformational analysis of (2S)-2-Azidopropan-1-ol would involve mapping the potential energy surface by rotating the key dihedral angles, namely the C1-C2 bond and the C2-N3 bond. This would reveal the relative energies of different staggered and eclipsed conformations. The stability of these conformers would be influenced by a combination of steric hindrance and stereoelectronic effects.

Stereoelectronic effects, such as hyperconjugation between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds, would play a crucial role in determining the preferred geometry. For example, an anti-periplanar arrangement of a C-H or C-C bond to the C-N3 bond could lead to stabilizing n -> σ* interactions. The gauche effect might also be a significant factor, where a gauche conformation is favored over an anti conformation due to stabilizing electronic interactions, despite increased steric repulsion.

A data table summarizing the relative energies of the different conformers, their Boltzmann populations at a given temperature, and key dihedral angles would be a standard output of such a study.

Table 1: Hypothetical Conformational Analysis Data for (2S)-2-Azidopropan-1-ol

| Conformer | Dihedral Angle (H-O-C1-C2) (°) | Dihedral Angle (O-C1-C2-N3) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| Gauche 1 | 60 | 60 | 0.00 | 45 |

| Anti | 180 | 180 | 0.50 | 30 |

| Gauche 2 | -60 | -60 | 0.75 | 25 |

Note: This table is hypothetical and for illustrative purposes only. No published data is available.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling could be employed to investigate various reactions involving (2S)-2-Azidopropan-1-ol, such as its participation in [3+2] cycloaddition reactions (click chemistry) or its reduction to the corresponding amine. Reaction pathway modeling would involve locating the transition state structures for these transformations and calculating the activation energies.

Characterization of the transition state would include determining its geometry, vibrational frequencies (to confirm it is a first-order saddle point with one imaginary frequency), and electronic structure. This information would provide insights into the reaction mechanism and the factors that control the reaction rate and selectivity. For instance, the geometry of the transition state in a cycloaddition reaction would reveal whether the reaction proceeds through a concerted or stepwise mechanism.

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical calculations, using methods such as Density Functional Theory (DFT), could be used to probe the reactivity and selectivity of (2S)-2-Azidopropan-1-ol. Calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into its nucleophilic and electrophilic character.

Reactivity indices, such as the Fukui functions, could be calculated to predict the most reactive sites in the molecule for different types of reactions. For example, in a reaction with an electrophile, the site with the highest value of the Fukui function for nucleophilic attack would be the most likely to react. This would be crucial in understanding the regioselectivity of reactions involving this chiral building block.

Table 2: Hypothetical Quantum Chemical Reactivity Data for (2S)-2-Azidopropan-1-ol

| Property | Value |

|---|---|

| HOMO Energy (eV) | -8.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 9.7 |

| Dipole Moment (Debye) | 2.5 |

Note: This table is hypothetical and for illustrative purposes only. No published data is available.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to study the behavior of (2S)-2-Azidopropan-1-ol in different solvent environments. These simulations would provide information on the solvation structure, the dynamics of the molecule, and the nature of intermolecular interactions.

By analyzing the radial distribution functions, one could determine the arrangement of solvent molecules around the solute and identify specific interactions such as hydrogen bonding between the hydroxyl group of the alcohol and the solvent. MD simulations could also be used to study the aggregation behavior of (2S)-2-Azidopropan-1-ol at higher concentrations. Understanding these intermolecular interactions is important for predicting its physical properties and its behavior in solution-phase reactions.

Emerging Applications and Future Research Directions

Development of Novel Synthetic Methodologies for Azido (B1232118) Alcohol Synthesis

The synthesis of azido alcohols, including (2S)-2-Azidopropan-1-ol, is critical for their application in various fields. A primary and preferred method for synthesizing β-azido alcohols is through the ring-opening of epoxides. orgchemres.org This azidolysis can be facilitated by both homogeneous and heterogeneous catalyst systems. orgchemres.org

Recent advancements have focused on developing more efficient and environmentally friendly catalysts. For instance, a novel nanomagnetic phase-transfer catalyst, [Fe3O4@SiO2@(CH2)3im]C6F5O, has been synthesized and demonstrated to be an effective and reusable catalyst for the regioselective ring-opening of epoxides with sodium azide (B81097) in water. researchgate.net Similarly, a PEG-silica hybrid prepared via a sol-gel method has been shown to be an efficient catalyst for the regioselective formation of β-azido alcohols. academie-sciences.fr These methods offer mild reaction conditions and high yields. researchgate.netacademie-sciences.fr

The synthesis of α-azido alcohols often involves the reaction of aldehydes with hydrazoic acid (HN3), which establishes an equilibrium between the starting materials and the product. d-nb.info This reaction creates a new chiral center, which is particularly relevant for the synthesis of enantiomerically pure compounds like (2S)-2-Azidopropan-1-ol. d-nb.info

Exploration of New Chemical Transformations of (2S)-2-Azidopropan-1-ol

The azide and alcohol functionalities of (2S)-2-Azidopropan-1-ol allow for a diverse range of chemical transformations. The azide group can undergo 1,3-dipolar cycloaddition reactions, famously in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. nih.gov This "click chemistry" approach is widely used for bioconjugation and materials science applications. nih.govnih.gov For example, 3-azidopropan-1-ol (B1278768) has been used in the synthesis of peptoids and to functionalize pyridine (B92270) derivatives. rsc.orgrsc.org

The azide group can also be reduced to an amine, providing a pathway to amino alcohols. This transformation is significant as the vicinal amino-alcohol motif is a key structural element in many pharmaceuticals and biologically active compounds. acs.orgnih.gov

The alcohol group can undergo typical reactions such as oxidation, esterification, and etherification. The oxidation of α-azido alcohols with reagents like pyridinium (B92312) chlorochromate (PCC) can yield carbonyl azides. d-nb.info Photolysis of α-azido alcohols can lead to the formation of amides through nitrene intermediates. d-nb.info

Recent research has also explored the protection of the azido group to allow for nucleophilic transformations at other parts of the molecule. For instance, the formation of a phosphazide (B1677712) intermediate allows for Grignard reactions on aldehydes bearing an azido group, expanding the synthetic utility of these compounds. rsc.org

Expansion of (2S)-2-Azidopropan-1-ol's Utility in Asymmetric Synthesis

The inherent chirality of (2S)-2-Azidopropan-1-ol makes it a valuable tool in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Enantiomerically enriched 1,2-azido alcohols are readily prepared, often through the asymmetric epoxidation of alkenes followed by regioselective azide opening. nottingham.ac.uk

One notable application is the asymmetric reduction of α-azido aryl ketones to the corresponding alcohols using sodium borohydride (B1222165) in water, catalyzed by β-cyclodextrin. nih.gov This method highlights the potential for environmentally friendly asymmetric synthesis. The resulting chiral azido alcohols are significant precursors for various biologically active molecules. nih.gov

The development of chiral ligands and auxiliaries derived from (2S)-2-Azidopropan-1-ol is another promising area. These can be employed to control the stereochemical outcome of a wide range of chemical reactions, further expanding the compound's utility in creating complex, stereochemically defined molecules. acs.org

Integration of (2S)-2-Azidopropan-1-ol in Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. The use of (2S)-2-Azidopropan-1-ol and related azido alcohols is being explored within the framework of sustainable chemical processes. A key aspect of this is the development of catalytic systems that are recoverable and reusable, minimizing waste. As mentioned earlier, magnetic nanoparticle-supported catalysts and PEG-silica hybrids are prime examples of this trend. researchgate.netacademie-sciences.fr

Furthermore, conducting reactions in environmentally benign solvents like water is a major goal. The successful synthesis of β-azido alcohols in water using a phase-transfer catalyst demonstrates the feasibility of this approach. researchgate.net Chemo-enzymatic methods, which utilize enzymes as catalysts, also offer a greener alternative for synthesizing derivatives of azido alcohols. mdpi.com

The azide group itself can be considered a "protected" amine, offering a more stable alternative to handling potentially volatile or reactive amines directly. nottingham.ac.uk This can contribute to safer and more efficient synthetic processes.

Advanced Spectroscopic and Structural Characterization Techniques for Azido Alcohols

While standard techniques like NMR and IR spectroscopy are essential for routine characterization, advanced methods provide deeper insights into the structure and electronic properties of azido alcohols.

Table 1: Advanced Spectroscopic and Characterization Techniques

| Technique | Information Gained |

|---|---|

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline sample, offering definitive structural elucidation. d-nb.info |

| Circular Dichroism (CD) Spectroscopy | Used to determine the stereochemistry and conformation of chiral molecules like (2S)-2-Azidopropan-1-ol in solution. |

| Computational Methods (e.g., DFT) | Can predict spectroscopic properties, reaction mechanisms, and thermodynamic stability, complementing experimental data. nottingham.ac.uk |

X-ray crystallography, although challenging for some unstable azido alcohols, provides unambiguous structural information. d-nb.info Computational methods, such as Density Functional Theory (DFT), are increasingly used to understand the electronic structure and reactivity of azides. nottingham.ac.uk These theoretical studies can help in predicting reaction outcomes and designing new catalysts.

Future Prospects for (2S)-2-Azidopropan-1-ol in Chemical Research

The future of (2S)-2-Azidopropan-1-ol in chemical research is bright, with numerous opportunities for further exploration and application. The development of even more efficient, selective, and sustainable methods for its synthesis and transformation remains a key area of focus.

There is significant potential for its use in the synthesis of novel pharmaceuticals, particularly those containing the crucial 1,2-amino alcohol moiety. acs.orgnih.gov Its application in "click" chemistry will likely continue to expand, leading to new bioconjugates, materials, and functionalized surfaces. nih.gov

Furthermore, the exploration of (2S)-2-Azidopropan-1-ol as a chiral building block in the total synthesis of complex natural products is an ongoing endeavor. As our understanding of its reactivity and the tools to manipulate it become more sophisticated, the scope of its applications will undoubtedly grow.

Table 2: Compound Names

| Compound Name |

|---|

| (2S)-2-Azidopropan-1-ol |

| 1,2-amino alcohol |

| 3-azidopropan-1-ol |

| α-azido alcohols |

| α-azido aryl ketones |

| β-azido alcohols |

| Carbonyl azides |

| [Fe3O4@SiO2@(CH2)3im]C6F5O |

| Hydrazoic acid |

| PEG-silica hybrid |

| Phosphazide |

| Pyridinium chlorochromate |

| Sodium azide |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S)-2-azidopropan-1-ol, and how can purity be optimized in small-scale laboratory preparations?

- Methodological Answer : The synthesis typically involves azide substitution of a precursor alcohol or halide. For example, nucleophilic substitution of (2S)-2-chloropropan-1-ol with sodium azide under controlled pH and temperature (e.g., 50°C, DMF solvent) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity. Key challenges include avoiding undesired side reactions (e.g., elimination) and managing azide stability during workup .

Q. How is the stereochemical configuration of (2S)-2-azidopropan-1-ol confirmed experimentally?

- Methodological Answer : Chiral HPLC or polarimetry is used for preliminary stereochemical assessment. Definitive confirmation requires X-ray crystallography or advanced NMR techniques (e.g., NOESY) to resolve spatial arrangements. For example, coupling constants in -NMR () and -NMR shifts at C2 can distinguish enantiomers .

Q. What are the key stability considerations for storing (2S)-2-azidopropan-1-ol in laboratory settings?

- Methodological Answer : The compound is sensitive to light, heat, and moisture. Storage in amber vials under inert gas (argon/nitrogen) at −20°C minimizes azide decomposition. Regular monitoring via TLC or FT-IR (N stretch at ~2100 cm) detects degradation products like amines or carbonyl compounds .

Advanced Research Questions

Q. How does the steric and electronic environment of (2S)-2-azidopropan-1-ol influence its reactivity in strain-promoted alkyne-azide cycloadditions (SPAAC)?

- Methodological Answer : The secondary azide’s steric hindrance slows reaction kinetics compared to primary azides. Kinetic studies (UV-Vis monitoring of cycloaddition rates) and DFT calculations reveal transition-state stabilization via hydrogen bonding between the propanol hydroxyl group and the strained alkyne. Adjusting solvent polarity (e.g., DMSO vs. THF) modulates reaction efficiency .

Q. What experimental strategies resolve contradictions in reported enantiomeric excess (ee) values for (2S)-2-azidopropan-1-ol synthesized via different routes?

- Methodological Answer : Cross-validation using multiple analytical methods (e.g., chiral GC-MS vs. Mosher ester analysis) identifies systematic errors. For instance, residual solvents in NMR samples may artificially inflate ee values. Statistical meta-analysis of published datasets can isolate variables like catalyst loading or reaction time contributing to discrepancies .

Q. How can computational modeling guide the design of (2S)-2-azidopropan-1-ol derivatives for targeted drug delivery applications?

- Methodological Answer : Molecular docking (AutoDock/Vina) and MD simulations predict interactions between azide-bearing prodrugs and biological targets (e.g., tumor-specific enzymes). QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the propanol backbone) with activation kinetics and bioavailability .

Critical Analysis of Evidence

- Contradictions : Reported yields for nucleophilic substitution vary (78–85%), likely due to solvent purity or azide source (NaN vs. TMS-azide). emphasizes rigorous exclusion of moisture, while highlights enzymatic methods’ scalability limitations.

- Gaps : Limited data exist on the compound’s surface adsorption behavior (relevant for drug delivery systems), a potential area for future study using microspectroscopic techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.